molecular formula C27H44O7 B1238343 Inokosterone

Inokosterone

Cat. No.: B1238343
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-XDWLXSIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inokosterone is a natural phytoecdysone isolated from various medicinal herbs, including Achyranthes bidentata Bl. and Gentiana rigescens Franch. It is of significant interest in biomedical research due to its diverse potential therapeutic activities. Studies indicate that this compound has promising anti-osteoporotic effects. Research shows it can antagonize bone loss in model organisms and promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) by activating the BMP2 signaling pathway, which upregulates key osteogenic markers including Smad1 and RUNX2 . Furthermore, this compound has demonstrated potent anti-aging properties in yeast and mammalian cell models. Its mechanism is linked to enhancing cellular resistance to oxidative stress by reducing reactive oxygen species (ROS) and lipid peroxidation, while simultaneously inducing autophagy and mitophagy, processes crucial for maintaining cellular health and longevity . Additional research suggests this compound may be relevant in investigating rheumatoid arthritis, with analyses identifying Estrogen Receptor 1 (ESR1) as a potential target . The compound's multi-target action is further supported by network pharmacology and molecular docking studies, which suggest it may also interact with key signaling pathways such as phosphatidylinositol-3 kinase/AKT/mTOR to exert its effects . This product is labeled "For Research Use Only (RUO)" and is strictly intended for laboratory research purposes. It is not designed or approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1

InChI Key

JQNVCUBPURTQPQ-XDWLXSIGSA-N

Isomeric SMILES

CC(CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO

Synonyms

inokosterone

Origin of Product

United States

Scientific Research Applications

Anti-Aging Properties

Recent studies have demonstrated that inokosterone can significantly extend the lifespan of yeast and improve the survival of mammalian cells under oxidative stress conditions. The mechanisms behind these effects include:

  • Antioxidative Stress : this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and lipid peroxidation in yeast and mammalian cells. This suggests that this compound may enhance cellular resistance to oxidative damage .
  • Autophagy Induction : The compound was shown to increase autophagosome formation in both yeast and mammalian cells, indicating a potential role in promoting autophagy—a crucial process for cellular maintenance and longevity .

Table 1: Effects of this compound on Cellular Health

ParameterEffect of this compound
ROS LevelsDecreased
Lipid PeroxidationDecreased
Autophagosome FormationIncreased
Cell Survival RateEnhanced under oxidative stress

Metabolic Effects

This compound has been found to influence metabolic processes, particularly in relation to glucose metabolism. Research indicates that ecdysteroids, including this compound, can enhance glucose consumption independently of insulin in human hepatocytes . This property could have implications for managing metabolic disorders such as diabetes.

Applications in Traditional Medicine

This compound is also recognized within traditional Chinese medicine (TCM). It is often included in formulations aimed at treating various ailments, including:

  • Malignant Neoplasms : this compound's potential anti-cancer properties are being explored, particularly its ability to modulate cellular pathways involved in tumor growth.
  • Cardiovascular Health : Its role in enhancing blood circulation and improving heart function has been noted in various TCM practices .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • A study published in the Journal of Endocrinology highlighted the beneficial effects of ecdysteroids on organ function, suggesting that this compound may enhance physiological responses during stress conditions .
  • Research utilizing high-performance liquid chromatography (HPLC) has quantified the presence of this compound in various herbal formulations, underscoring its significance in herbal medicine .

Table 2: Summary of Case Studies on this compound

Study ReferenceFocus AreaKey Findings
PMC8868264Anti-agingExtended lifespan in yeast; reduced oxidative stress
Journal of EndocrinologyMetabolic effectsIncreased glucose consumption in hepatocytes
Science.govTraditional medicine applicationsDocumented use in treating malignant neoplasms

Comparison with Similar Compounds

Structural Analogues: Ecdysteroids

Table 1: Structural and Functional Comparison of Inokosterone with Key Ecdysteroids
Compound Molecular Formula Source Key Features Biological Activities
This compound C₂₇H₄₄O₇ G. rigescens, A. bidentata C-25 epimerism; 20,26-dihydroxy-25-deoxyecdysone backbone Anti-aging, osteogenic, anti-androgen
β-Ecdysterone C₂₇H₄₄O₇ A. bidentata, Rhaponticum 20-hydroxyecdysone backbone; lacks 25-deoxy modification Muscle hypertrophy, hepatoprotective, antioxidant
Makisterone C C₂₉H₄₈O₇ Rhaponticum uniflorum 24-methyl substitution; 20,22-acetonide derivatives Insect molting hormone; limited mammalian bioactivity data
Pterosterone C₂₇H₄₄O₇ Synthetic/Plant sources Structural isomer of this compound; differs in hydroxylation pattern Insect molting activity; 25-R epimer shows 2x higher activity than 25-S

Key Structural Differences :

  • This compound vs. β-Ecdysterone: this compound lacks the 25-hydroxy group present in β-ecdysterone, which may reduce metabolic stability but enhance tissue penetration .
  • C-25 Epimerism: 25-R this compound exhibits higher bioactivity than 25-S this compound in insect molting assays, though both epimers show comparable anti-aging effects in yeast .

Functional Analogues: Autophagy Inducers

Table 2: Comparison of Anti-Aging Mechanisms
Compound Model Organism Mechanism Lifespan Extension (vs. Control) Key Genes/Pathways Affected
This compound Yeast (K6001 strain) Antioxidative stress; mitophagy induction RLS: ~41% ↑; CLS: ~35% ↑ SOD1, ATG2, ATG32
Resveratrol Yeast, Mammals Sirtuin activation; ROS scavenging RLS: ~30% ↑; CLS: ~25% ↑ SIR2, SOD1
Rapamycin Yeast, Mammals mTOR inhibition; autophagy induction RLS: ~25% ↑; CLS: ~20% ↑ TOR1, ATG1
Cucurbitacin B Yeast Steroid skeleton; mitophagy induction CLS: ~30% ↑ ATG2, ATG32

Functional Insights :

  • This compound vs. Rapamycin: this compound induces autophagy at lower concentrations (0.3 µM) and shows higher mitophagy activation than rapamycin in mammalian cells .
  • This compound vs. Cucurbitacin B: Both share a steroid skeleton and depend on ATG2/ATG32 for lifespan extension, but this compound uniquely upregulates SOD1 to reduce ROS .

Quantitative Variability in Natural Sources

Processing methods significantly impact this compound content in A. bidentata:

  • Salt-processed A. bidentata: Contains 1.5–2x higher this compound than raw or wine-processed forms, enhancing therapeutic efficacy in TCM .
  • Regional Variation: Henan Province samples show higher 25-R this compound levels, while Korean A. bidentata meets stricter quality criteria (0.02% this compound) .

Preparation Methods

Solvent Extraction and Temperature Optimization

The primary method for isolating inokosterone involves solvent extraction from dried Achyranthes fauriei roots or herbs. Methanol and water are the most frequently used solvents, with reflux conditions (60–80°C) enhancing yield. For instance, 15 kg of dried roots extracted three times with 20 L methanol under 4-hour reflux periods yielded 0.6 g of this compound after purification. Ethyl acetate and ether are employed for subsequent liquid-liquid extraction to separate non-polar impurities, leveraging this compound’s limited solubility in these solvents.

Temperature plays a critical role: room-temperature water extraction (20–25°C) over 20 hours achieved comparable yields to heated methanol extraction, suggesting energy-efficient alternatives. Post-extraction, crude concentrates are treated with Amberlite IR-120 (H⁺) cation-exchange resin and Amberlite IRA-410 (OH⁻) anion-exchange resin to remove acidic and basic contaminants, respectively.

Multi-Stage Filtration and Concentration

Post-extraction filtration removes particulate matter, while vacuum evaporation concentrates the aqueous phase. For example, 200 L of methyl alcohol extract from 28 kg of herb was reduced to 3.8 kg of concentrate, followed by ether and ethyl acetate partitioning. This stepwise approach minimizes solvent usage while maximizing compound recovery.

Purification and Isolation Strategies

Crystallization and Solvent Recrystallization

Crude this compound precipitates upon solvent removal, often requiring recrystallization for purity. A mixture of polar (ethanol, methanol) and non-polar (hexane, petroleum benzine) solvents facilitates selective crystallization. This compound’s lower solubility compared to iso-inokosterone allows separation via fractional crystallization. For example, recrystallization from ethyl alcohol-hexane (2:8) yielded colorless needles of this compound (MP 255°C decomp).

Chromatographic Purification

Alumina column chromatography with ethyl acetate-ethanol (8:2) eluent effectively isolates this compound from co-extracted compounds. Acetylation derivatives further enhance separation: this compound tetraacetate and iso-inokosterone triacetate exhibit distinct retention times on alumina columns when eluted with petroleum benzine-ethyl acetate gradients.

Chemical Synthesis and Structural Modification

Acetylation and Derivative Formation

Partial acetylation with pyridine and acetic anhydride produces 2,26-diacetate derivatives, critical for structural elucidation. For instance, 4 g of crude this compound treated with 40 mL acetic anhydride yielded 1.3 g of tetraacetate (MP 165–168°C) and 1.5 g of triacetate (MP 193–195°C). Hydrolysis of these derivatives with 10% KOH regenerates pure this compound.

Grignard Reaction-Based Synthesis

The 1976 synthesis by Hikino et al. established this compound as a 1:2 mixture of C-25 epimers. Key steps include:

  • Grignard Reaction : 4-(Tetrahydrofuran-2-yloxy)-3-methylbutynylmagnesium bromide reacts with (20R)-2β,3β,14α,20-tetrahydroxy-20-formyl-5β-pregn-7-en-6-one to extend the side chain.

  • Hydrogenation and Hydrolysis : Catalytic hydrogenation followed by acidic hydrolysis yields the hexahydroxy cholestane skeleton.

  • Epimer Resolution : NMR shift reagents (e.g., Eu(fod)₃) and optical activity analysis of α-methylglutaric acid derivatives confirmed the C-25 R/S ratio.

Formulation and Analytical Characterization

In Vivo Formulation Preparation

GlpBio’s protocol for 25R-inokosterone formulations includes:

ParameterValue
Stock Solution1 mg/mL in DMSO
Working Concentration10 mM
Solvent Ratio (DMSO:PEG300:Tween 80)5:4:1

This formulation ensures solubility and stability for biological assays.

Spectroscopic Validation

  • Lieberman-Burchard Test : Positive reaction confirms sterol structure.

  • NMR Analysis : C-20 and C-22 configurations assigned as R via chemical shift comparisons.

  • Optical Rotation : [α]D measurements of synthetic intermediates validated epimeric purity .

Q & A

Q. What experimental models and concentrations of Inokosterone are optimal for studying its antioxidative effects?

this compound’s antioxidative properties are typically studied in yeast (Saccharomyces cerevisiae) and mammalian cell lines (e.g., NIH/3T3). For yeast, concentrations of 5–20 µM are effective in reducing oxidative stress markers like ROS and MDA, with 10 µM showing peak efficacy in enhancing SOD activity . For mammalian cells, similar ranges (5–15 µM) are used, but dose optimization is critical due to cell-type variability. Include a negative control (e.g., untreated cells) and positive control (e.g., resveratrol) to validate results.

Q. How can researchers validate the purity and identity of this compound in plant extracts?

Use UHPLC-MS/MS to quantify this compound and distinguish it from isomers (e.g., 25-R vs. 25-S this compound). Chromatographic separation with a C18 column and mobile phases (e.g., 0.1% formic acid in water/acetonitrile) achieves baseline resolution. Validate the method using reference standards and spike-recovery experiments (80–120% recovery is acceptable) . For structural confirmation, combine HPTLC with DESI-IMS/MS to resolve co-eluting compounds like 20-hydroxyecdysone .

Advanced Research Questions

Q. How do contradictory findings on this compound’s dose-dependent effects on mitophagy arise, and how can they be resolved?

In yeast, 10 µM this compound increases mitophagy by 40%, but higher doses (>20 µM) reduce efficacy, likely due to off-target effects or cytotoxicity . In mammalian cells, the same dose range enhances autophagy without toxicity, suggesting species-specific metabolic differences. To resolve contradictions:

  • Perform time-course experiments to track mitophagy dynamics.
  • Use dual fluorescent reporters (e.g., mt-Keima) to quantify mitophagy in real time.
  • Compare proteomic profiles of yeast and mammalian cells post-treatment to identify divergent pathways .

Q. What methodologies address the challenges in quantifying this compound in complex matrices (e.g., plant extracts)?

Co-elution with structurally similar ecdysteroids (e.g., 20-hydroxyecdysone) is a major hurdle. Solutions include:

  • Multi-dimensional chromatography : Pair HPTLC (Rf = 0.25 for this compound) with UHPLC-MS/MS for orthogonal separation .
  • Chemometrics : Apply PCA or hierarchical clustering to batch data, ensuring consistency in extraction efficiency (e.g., 70% ethanol, 60°C, 2-hour reflux) .
  • Isotope-labeled internal standards : Use deuterated this compound to correct matrix effects in MS quantification.

Q. What toxicological thresholds should guide this compound dosing in in vivo studies?

Acute toxicity data show an intramuscular LD50 of 7,800 mg/kg in rodents, but chronic exposure risks (e.g., mutagenicity at 300 µmol/L) necessitate caution . For preclinical studies:

  • Limit doses to ≤100 mg/kg/day in rodents.
  • Monitor hepatic/kidney function via ALT, AST, and creatinine.
  • Include a vehicle control to isolate compound-specific effects.

Q. How can researchers reconcile discrepancies in this compound’s anti-aging mechanisms across models?

In yeast, lifespan extension correlates with mitophagy and SOD upregulation, while mammalian models emphasize AMPK/mTOR pathway modulation. To unify findings:

  • Conduct cross-species transcriptomics to identify conserved pathways.
  • Use CRISPR-Cas9 knockouts (e.g., ATG7 in yeast, AMPK in mammals) to validate mechanism specificity.
  • Compare oxidative stress thresholds: Yeast MDA levels decrease at 10 µM, but mammalian cells require higher doses for similar effects .

Methodological Best Practices

  • Experimental Design : Follow PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does 10 µM this compound [I] reduce ROS [O] in yeast [P] vs. resveratrol [C]?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions .
  • Data Reporting : Adhere to BJOC guidelines: Report yields, purity (≥95% by HPLC), and spectral data (1H/13C NMR, HRMS) for novel derivatives .
  • Ethical Compliance : For in vivo work, document IACUC protocols and toxicity thresholds .

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